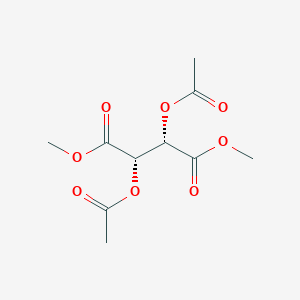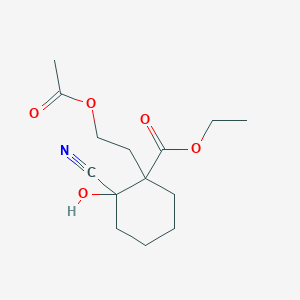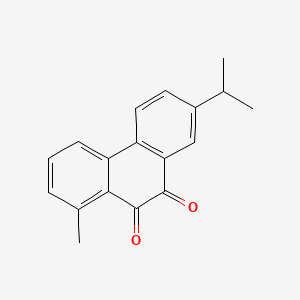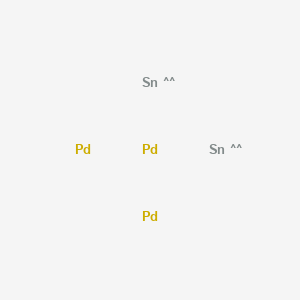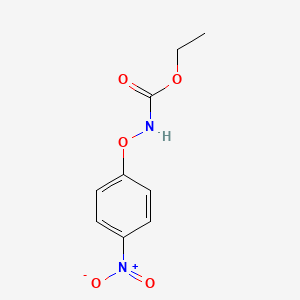![molecular formula C20H20N2O2 B14727719 [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate CAS No. 6629-77-2](/img/structure/B14727719.png)
[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate: is a chemical compound with the molecular formula C20H20N2O2 It is known for its unique structure, which combines a naphthalene ring with an aminobenzoate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate typically involves the reaction of naphthalene derivatives with aminobenzoic acid derivatives under specific conditions. One common method includes the use of dimethylamine as a reagent to introduce the dimethylamino group into the naphthalene ring, followed by esterification with 4-aminobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group in the aminobenzoate moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: Its structure allows it to act as a probe in biochemical assays .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
類似化合物との比較
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene core but differs in its functional groups, leading to distinct chemical properties.
Other Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-sulfonic acid have similar aromatic structures but differ in their substituents and reactivity.
Uniqueness: The uniqueness of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate lies in its combination of a dimethylamino group and an aminobenzoate moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
特性
CAS番号 |
6629-77-2 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
[1-[(dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)13-18-17-6-4-3-5-14(17)9-12-19(18)24-20(23)15-7-10-16(21)11-8-15/h3-12H,13,21H2,1-2H3 |
InChIキー |
NEWNVIKFDTUAHW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)

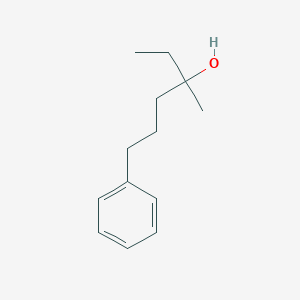
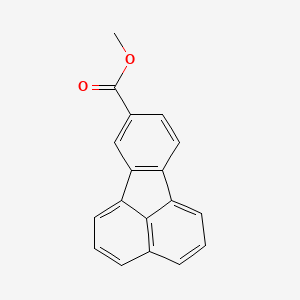
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
